

Tolnapersine: A Technical Whitepaper on a Centrally Acting Muscle Relaxant

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Compound of Interest

Compound Name: Tolnapersine

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Abstract

Tolnapersine is a centrally acting muscle relaxant that has been investigated as a potential therapeutic agent for the relief of acute muscle spasms. Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels, leading to the inhibition of spinal reflexes. Preclinical and early-phase clinical studies showed promise for its efficacy and a favorable safety profile, particularly a lack of sedative effects compared to other muscle relaxants. However, a pivotal Phase 3 clinical trial failed to meet its primary efficacy endpoints. This technical guide provides an in-depth overview of **Tolnapersine**, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols from key studies.

Introduction

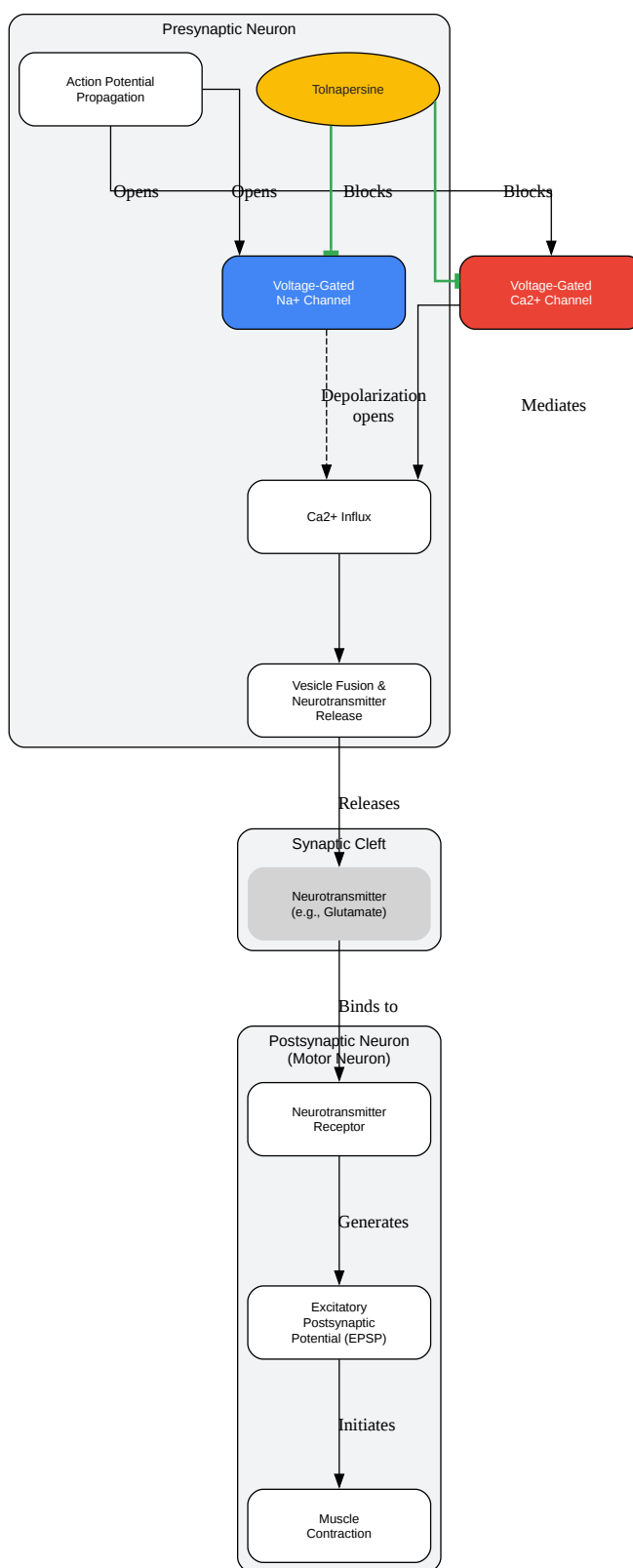
Tolnapersine is a non-opioid, centrally acting skeletal muscle relaxant. It was under development by Neurana Pharmaceuticals for the treatment of acute, painful muscle spasms of the back.[1] Unlike many other drugs in its class, **Tolnapersine** was purported to have a favorable side-effect profile, notably a lack of somnolence and cognitive impairment.[2] This whitepaper will delve into the technical details of **Tolnapersine**, presenting a comprehensive analysis of its pharmacological profile and clinical evaluation.

Mechanism of Action

Tolnapersine exerts its muscle relaxant effects through a dual mechanism of action primarily centered on the inhibition of neuronal signaling in the spinal cord.[3] It functions as a blocker of both voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs). [3] This combined action leads to a predominant presynaptic inhibition of neurotransmitter release from primary afferent endings, thereby depressing spinal reflexes.[3]

Signaling Pathway of Tolnapersine's Action

The following diagram illustrates the proposed signaling pathway through which **Tolnapersine** mediates its effects on neuronal excitability and muscle relaxation.



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Caption: Proposed mechanism of action of **Tolnapersine** at the presynaptic terminal.

Preclinical Data

Preclinical studies on **Tolnapersine** and its analogs focused on their effects on spinal reflexes in vitro and in vivo. A key study by Kocsis et al. (2005) investigated the spinal reflex depressant mechanism of **Tolnapersine**.

Quantitative Data from Preclinical Studies

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of **Tolnapersine** and related compounds on different components of the dorsal root-evoked ventral root potential (DR-VRP) in an isolated hemisectioned spinal cord preparation from 6-day-old rats.[3]

Compound	Monosynaptic Peak (μM)	EPSP Integral (μM)	EPSP Amplitude (μM)	Late EPSP Integral (μM)
Tolnapersine	225 ± 25	180 ± 20	200 ± 22	150 ± 18
Eperisone	150 ± 15	120 ± 12	130 ± 14	100 ± 10
Lanperisone	120 ± 13	90 ± 10	100 ± 11	80 ± 9
Inaperisone	100 ± 11	75 ± 8	85 ± 9	65 ± 7
Silperisone	80 ± 9	60 ± 7	70 ± 8	50 ± 6
Lidocaine	450 ± 40	350 ± 30	400 ± 35	300 ± 25

Clinical Studies

Tolnapersine has been evaluated in several clinical trials, including a Phase 1 study on CNS effects, a Phase 2 dose-ranging study (STAR), and a pivotal Phase 3 trial (RESUME-1).

Phase 1 CNS Effects Study

A randomized, 4-period, crossover study in 39 healthy volunteers was conducted to investigate the effects of **Tolnapersine** on driving performance, sleepiness, and cognitive function.[4]

Preferred Term	Placebo (N=36) n (%)	Tolnapersine 200mg (N=36) n (%)	Tolnapersine 400mg (N=38) n (%)	Cyclobenzapri ne 10mg (N=36) n (%)
Any TEAE	7 (19.4)	2 (5.6)	6 (15.8)	12 (33.3)
Somnolence	1 (2.8)	0	2 (5.3)	9 (25.0)
Headache	1 (2.8)	0	5 (13.2)	0
Fatigue	1 (2.8)	0	0	2 (5.6)
Arthralgia	1 (2.8)	1 (2.8)	0	0
Nausea	1 (2.8)	1 (2.8)	0	0
Diarrhea	0	0	0	1 (2.8)
Lethargy	0	0	0	1 (2.8)
Paresthesia	0	0	0	1 (2.8)

Phase 2 STAR Study

The STAR study was a double-blind, randomized, placebo-controlled, dose-ranging Phase 2 trial to evaluate the safety and efficacy of **Tolnapersine** in subjects with acute back pain due to muscle spasm.[5]

Efficacy: Mean Change from Baseline in Numeric Rating Scale (NRS) for Pain "Right Now" on Day 14[5]

Treatment Group	Mean Change from Baseline
Placebo	-3.5
Tolnapersine 50 mg TID	-4.2
Tolnapersine 100 mg TID	-4.0
Tolnapersine 150 mg TID	-3.7
Tolnapersine 200 mg TID	-4.4

TID: three times a day

Safety: Overall Adverse Events[5]

Tolnapersine (n=337)	Placebo (n=78)	
Overall Adverse Events (%)	18.1	14.1

Phase 3 RESUME-1 Study

The RESUME-1 study was a double-blind, randomized, placebo-controlled Phase 3 trial designed to assess the efficacy and safety of **Tolnapersine** for the relief of muscle spasm associated with acute, painful musculoskeletal conditions in 1,004 patients.[6][7] The primary endpoint was the patient-reported pain "right now" at Day 14 as measured by the Numerical Rating Scale (NRS).[8]

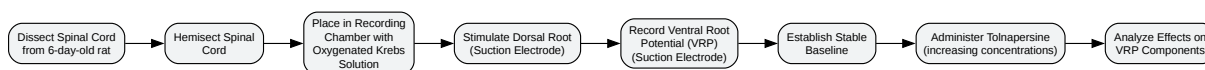
Outcome: The RESUME-1 study failed to meet its primary and key secondary endpoints.[7][8] While **Tolnapersine** was found to be safe and well-tolerated, with somnolence rates similar to placebo, it did not demonstrate a statistically significant improvement in pain compared to placebo at Day 14.[8] Following these results, Neurana Pharmaceuticals announced it was exploring strategic alternatives.[7]

Experimental Protocols

In Vitro Spinal Cord Preparation (based on Kocsis et al., 2005)

- Objective: To investigate the effects of **Tolnapersine** on spinal reflex potentials.
- Model: Isolated hemisected spinal cord from 6-day-old Wistar rats.
- Procedure:
 - Rats are decapitated, and the spinal cord is dissected in a cooled, oxygenated Krebs solution.
 - The spinal cord is hemisected along the midline.

- The hemisected cord is placed in a recording chamber and superfused with oxygenated Krebs solution at a constant temperature.
- A suction electrode is used to stimulate a dorsal root (L3-L5), and another suction electrode records the evoked ventral root potential (VRP) from the corresponding ventral root.
- After establishing a stable baseline recording, **Tolnapersine** or other compounds are added to the superfusion solution at increasing concentrations.
- The effects on the monosynaptic and polysynaptic components of the VRP are recorded and analyzed.



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Caption: Experimental workflow for the in vitro spinal cord preparation.

Phase 1 CNS Effects Study Driving Simulation

- Objective: To assess the impact of **Tolnapersine** on driving performance.
- Methodology: A validated driving simulation test was used.[4]
- Simulator: Cognitive Research Corporation's Driving Simulator (CRCDS Mini-Sim).[9]
- Procedure:
 - Healthy volunteers are randomized to receive **Tolnapersine** (200 mg and 400 mg), placebo, or a positive control (cyclobenzaprine 10 mg) three times a day.[4]
 - Participants undergo a simulated driving test under standardized conditions.

- The primary endpoint is the Standard Deviation of Lateral Position (SDLP), which measures the weaving of the vehicle.^[4]
- Secondary endpoints include other measures of driving performance, sleepiness (e.g., Karolinska Sleepiness Scale), and cognitive function.^[4]

Assessment of Treatment-Emergent Adverse Events (TEAEs)

- Objective: To monitor and record the safety profile of **Tolnapersine** in clinical trials.
- Procedure:
 - At each study visit, subjects are questioned about any new or worsening medical conditions since the last visit.
 - All reported AEs are documented in the subject's source documents and the electronic case report form (eCRF).
 - Each AE is assessed for its severity (mild, moderate, severe), seriousness, and relationship to the study drug.
 - Serious adverse events (SAEs) are reported to the sponsor and regulatory authorities within a specified timeframe.

Discussion and Conclusion

Tolnapersine presented a promising profile as a centrally acting muscle relaxant with a potential for a better safety profile, particularly concerning sedation, compared to existing treatments. Its mechanism of action, involving the blockade of voltage-gated sodium and calcium channels, is well-supported by preclinical data demonstrating its inhibitory effects on spinal reflexes.

Early clinical data from the Phase 1 CNS effects study and the Phase 2 STAR study were encouraging. The Phase 1 study suggested a lack of driving impairment and somnolence at therapeutic and supratherapeutic doses compared to cyclobenzaprine. The Phase 2 study

showed a trend towards efficacy, with the 200 mg TID dose demonstrating a statistically significant reduction in pain compared to placebo.

However, the failure of the pivotal Phase 3 RESUME-1 trial to meet its primary efficacy endpoint casts significant doubt on the clinical utility of **Tolnapersine** for acute muscle spasms. The discrepancy between the Phase 2 and Phase 3 results could be attributed to various factors, including the heterogeneity of the patient population in a larger trial, the placebo effect, or the possibility that the observed effect in the Phase 2 study was not robust enough to be replicated.

In conclusion, while **Tolnapersine** has a well-defined mechanism of action and a favorable safety profile, its clinical development has been halted due to a lack of demonstrated efficacy in a large-scale trial. This underscores the challenges in translating promising preclinical and early clinical findings into successful late-stage clinical outcomes, particularly in indications like acute pain where the placebo response can be substantial. Further research, if pursued, would need to carefully re-evaluate the target patient population and clinical trial design to determine if there is a viable path forward for **Tolnapersine**.

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